molecular formula C19H23NO3 B8644833 ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE CAS No. 55376-56-2

ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE

Cat. No.: B8644833
CAS No.: 55376-56-2
M. Wt: 313.4 g/mol
InChI Key: ABNABBCKQJVYPH-UHFFFAOYSA-N
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Description

ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a cycloheptyl group at the 6-position, an oxo group at the 4-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated quinoline compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable candidate for specific applications where other quinoline derivatives may not be as effective .

Properties

CAS No.

55376-56-2

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 6-cycloheptyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H23NO3/c1-2-23-19(22)16-12-20-17-10-9-14(11-15(17)18(16)21)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,20,21)

InChI Key

ABNABBCKQJVYPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCC3

Origin of Product

United States

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